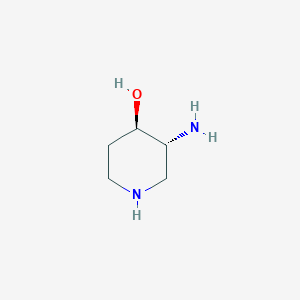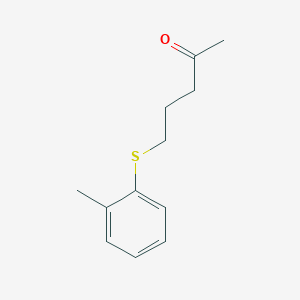
5-(O-tolylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(O-tolylthio)pentan-2-one typically involves the reaction of 2-pentanone with O-tolylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(O-tolylthio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The O-tolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(O-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(O-tolylthio)pentan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simpler ketone without the O-tolylthio group.
5-Chloropentan-2-one: A halogenated derivative with different reactivity.
5-(Phenylthio)pentan-2-one: Similar structure but with a phenyl group instead of an O-tolyl group.
Uniqueness
5-(O-tolylthio)pentan-2-one is unique due to the presence of the O-tolylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10-6-3-4-8-12(10)14-9-5-7-11(2)13/h3-4,6,8H,5,7,9H2,1-2H3 |
Clave InChI |
KRPFCWGMEHEOFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


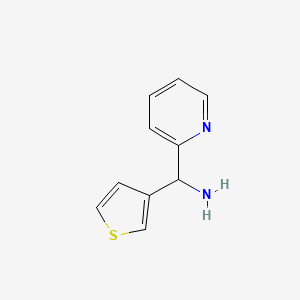
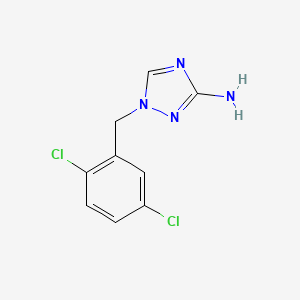

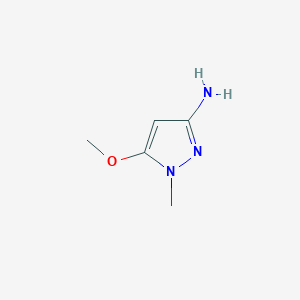
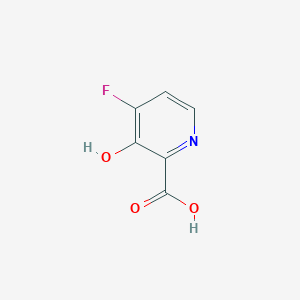
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
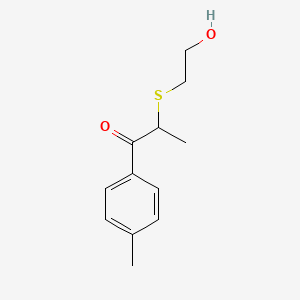
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

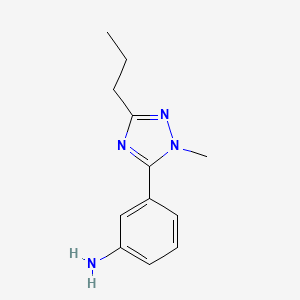
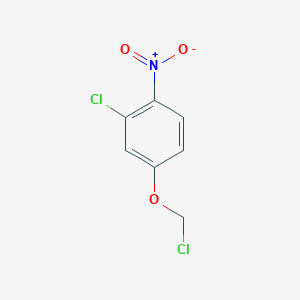
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
